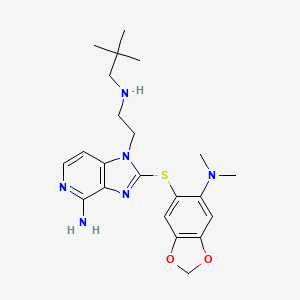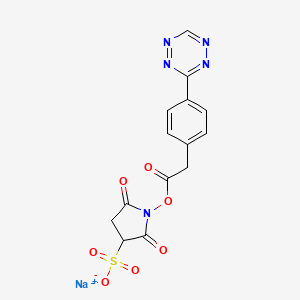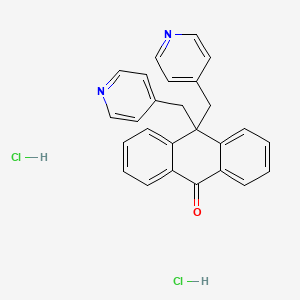
Buclosamide
准备方法
布克洛酰胺的合成涉及 4-氯水杨酸与正丁胺的反应。该反应通常在受控条件下进行,以确保形成所需产物。 工业生产方法可能涉及使用类似反应条件的大规模合成,但针对更高的产率和纯度进行了优化 .
化学反应分析
布克洛酰胺经历了几种类型的化学反应,包括:
氧化: 布克洛酰胺可以在特定条件下氧化,形成各种氧化产物。
还原: 该化合物可以被还原形成不同的还原衍生物。
取代: 布克洛酰胺可以进行取代反应,其中氯原子或羟基被其他官能团取代。这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应
科学研究应用
布克洛酰胺在科学研究中具有广泛的应用:
化学: 它被用作各种化学研究中的模型化合物,以了解反应机理和途径。
生物学: 布克洛酰胺因其抗真菌特性及其对真菌细胞膜的影响而被研究。
作用机制
布克洛酰胺通过破坏真菌的细胞膜发挥其抗真菌作用。它靶向真菌细胞膜的特定成分,导致渗透性增加,最终导致细胞死亡。 该过程所涉及的确切分子靶点和途径仍在研究中,但据信它会干扰必需膜成分的合成 .
相似化合物的比较
布克洛酰胺因其独特的化学结构和作用机制而不同于其他抗真菌剂。类似的化合物包括:
克霉唑: 另一种具有不同作用机制的局部抗真菌剂。
咪康唑: 用于类似的应用,但具有不同的化学结构。
酮康唑: 一种具有更广泛应用的抗真菌剂,但药代动力学不同。布克洛酰胺因其在治疗皮肤真菌病方面的特殊功效及其独特的化学特性而脱颖而出
属性
IUPAC Name |
N-butyl-4-chloro-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-6-13-11(15)9-5-4-8(12)7-10(9)14/h4-5,7,14H,2-3,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJHIFYEQJEUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206111 | |
| Record name | Buclosamide [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575-74-6 | |
| Record name | Buclosamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buclosamide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buclosamide [INN:BAN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buclosamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCLOSAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O52NM0A9YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Buclosamide (n-Butyl-4-chloro-2-hydroxybenzamide)?
A1: While this compound is known to possess antifungal activity, the exact mechanism by which it exerts its effects is not fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.
Q2: What are some of the challenges associated with using this compound in topical formulations?
A2: Research indicates that this compound can undergo changes when exposed to light and certain storage conditions. [] This can affect its stability and efficacy. One study found that only benzocaine, this compound, chlorhexidine acetate, and chlorhexidine gluconate remained stable under their tested conditions, while other photopatch substances were altered. [] This highlights the importance of proper formulation and storage to maintain its stability and effectiveness.
Q3: Are there documented cases of adverse reactions to this compound?
A3: Yes, there are reports of photocontact dermatitis associated with this compound. [, ] Specifically, cases of persistent light reactions have been observed in areas where this compound was applied and subsequently exposed to ultraviolet light. [] This suggests that UV exposure may lead to the formation of a photoallergic compound from this compound within the skin. []
Q4: Has this compound been investigated as a potential treatment for fungal infections?
A4: Yes, this compound has been explored as a topical antifungal agent. [, , ] While the provided abstracts don't detail the specifics of these studies, they indicate that its efficacy against dermatomycoses has been a subject of research.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C11H14ClNO2, and its molecular weight is 227.69 g/mol. []
Q6: Are there any known synthetic methods for producing this compound that utilize environmentally friendly approaches?
A6: Yes, a recent study describes a novel, metal-free method for synthesizing amides, including this compound, utilizing direct C-H oxygenation of aliphatic amines. [] This method bypasses the need for metallic reagents and toxic oxidants, potentially offering a greener approach to its synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,4R,6S,7E,14S,18R)-18-hydroxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid;trihydrate](/img/structure/B1193813.png)



